molecular formula C15H17N5S B7542605 N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine

N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine

Katalognummer B7542605
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: BPRNQONLZZBBIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine, also known as MTEP, is a selective and potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, addiction, and neurodegenerative diseases.

Wirkmechanismus

N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of mGluR5 has been implicated in various neurological disorders, including addiction, anxiety, and depression. This compound blocks the activity of mGluR5, thereby reducing the downstream effects of its activation.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing drug-seeking behavior and relapse in animal models of addiction, improving cognitive function in animal models of neurodegenerative diseases, reducing anxiety and depression-like behaviors in animal models of these disorders, and reducing neuroinflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine is its selectivity and potency as an mGluR5 antagonist. This allows for specific targeting of this receptor subtype without affecting other receptors in the brain. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

For research on N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine include further investigation of its potential therapeutic applications in various neurological disorders, including addiction, anxiety, depression, and neurodegenerative diseases. Additionally, further studies are needed to optimize the dosing and administration of this compound to maximize its efficacy and minimize potential side effects. Finally, the development of more water-soluble analogs of this compound may improve its utility in vivo.

Synthesemethoden

The synthesis of N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the synthesis of 1-methyl-3-pyridin-3-ylpyrazole, followed by the reaction with 2-bromoethylamine hydrobromide to form N-(3-pyridinyl)-2-(2-bromoethyl)pyrazole-3-carboxamide. The final step involves the reaction of this intermediate with 2-(1,3-thiazol-2-yl)ethanamine to form this compound.

Wissenschaftliche Forschungsanwendungen

N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine has been extensively studied for its potential therapeutic applications in various neurological disorders. One of the major areas of research has been the role of mGluR5 in addiction and substance abuse. Studies have shown that this compound can reduce drug-seeking behavior and relapse in animal models of addiction, including cocaine, alcohol, and nicotine addiction.
Another area of research has been the potential role of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can improve cognitive function and reduce neuroinflammation in animal models of these diseases.

Eigenschaften

IUPAC Name

N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5S/c1-20-11-13(10-17-6-4-14-18-7-8-21-14)15(19-20)12-3-2-5-16-9-12/h2-3,5,7-9,11,17H,4,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRNQONLZZBBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CN=CC=C2)CNCCC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.